Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)-
Overview
Description
Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)- is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the xanthylium family, which is characterized by a tricyclic aromatic structure. The presence of diethylamino groups and a methoxycarbonyl phenyl group further enhances its chemical reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)- typically involves a multi-step process. One common method includes the condensation of appropriate aromatic aldehydes with diethylamine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor technology has been explored to achieve sustainable and high-throughput synthesis . This method allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)- has found applications in several scientific domains:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism by which Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)- exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with cellular components, leading to changes in cellular functions. The pathways involved often include binding to proteins or nucleic acids, resulting in modulation of biological activities .
Comparison with Similar Compounds
Similar Compounds
Xanthylium derivatives: Compounds with similar tricyclic aromatic structures but different substituents.
Fluorescent dyes: Other compounds used in biological imaging with similar fluorescent properties.
Uniqueness
Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields .
Properties
IUPAC Name |
[6-(diethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N2O3/c1-6-30(7-2)20-14-16-24-26(18-20)34-27-19-21(31(8-3)9-4)15-17-25(27)28(24)22-12-10-11-13-23(22)29(32)33-5/h10-19H,6-9H2,1-5H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMFJWCEQQYCLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N2O3+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197266 | |
Record name | Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47742-71-2 | |
Record name | Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047742712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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